N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide
Beschreibung
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structure, which includes a phenyl group and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
HEHHRUUSBBKRJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide include:
- N,N-dimethyl-3-phenylpropanamide
- N,N-dimethyl-3-(phenylformamido)butanamide
- N,N-dimethyl-3-phenyl-3-(phenylformamido)butanamide .
Uniqueness
What sets N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide apart from similar compounds is its unique combination of a phenyl group and a formamido group attached to a propanamide backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
